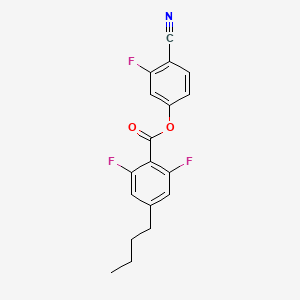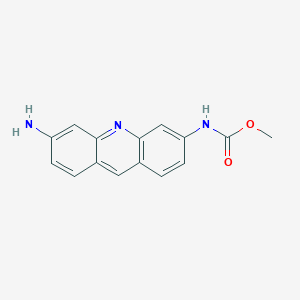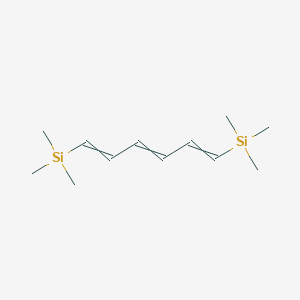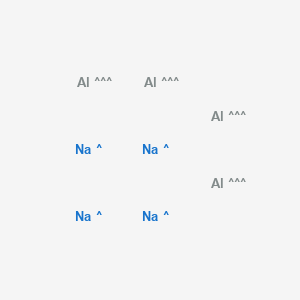![molecular formula C13H14O B14262082 {3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene CAS No. 168415-01-8](/img/structure/B14262082.png)
{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene is an organic compound that features a benzene ring substituted with a prop-1-yn-1-yl group and a but-2-en-1-yl ether group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene typically involves the following steps:
Preparation of the Prop-1-yn-1-yl Group: This can be achieved through the reaction of propargyl bromide with a suitable base such as sodium amide in liquid ammonia.
Formation of the But-2-en-1-yl Ether Group: This step involves the reaction of but-2-en-1-ol with a suitable etherifying agent such as sodium hydride in the presence of a solvent like tetrahydrofuran.
Coupling Reaction: The final step involves coupling the prop-1-yn-1-yl group with the benzene ring, followed by the introduction of the but-2-en-1-yl ether group. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, using palladium acetate and copper iodide as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-1-yn-1-yl group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the but-2-en-1-yl ether group, converting it into a saturated ether.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions on the benzene ring.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated ethers.
Substitution: Formation of brominated or nitrated derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of {3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The prop-1-yn-1-yl group can act as a reactive site for covalent bonding with target molecules, while the but-2-en-1-yl ether group can influence the compound’s solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene: Features a prop-1-yn-1-yl group and a but-2-en-1-yl ether group.
{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}toluene: Similar structure but with a methyl group on the benzene ring.
{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}phenol: Similar structure but with a hydroxyl group on the benzene ring.
Uniqueness
This compound is unique due to the combination of its prop-1-yn-1-yl and but-2-en-1-yl ether groups, which confer distinct chemical reactivity and physical properties. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
168415-01-8 |
|---|---|
Molekularformel |
C13H14O |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
3-but-2-enoxyprop-1-ynylbenzene |
InChI |
InChI=1S/C13H14O/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13/h2-6,8-9H,11-12H2,1H3 |
InChI-Schlüssel |
DNSNVXRQBOWFTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCOCC#CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)



![2-Propyn-1-amine, 3,3'-[2,2'-bipyridine]-6,6'-diylbis[N,N-dimethyl-](/img/structure/B14262050.png)
![2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol](/img/structure/B14262055.png)

![8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline](/img/structure/B14262061.png)

![2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B14262069.png)

